Dequalinium chloride

Catalog No.
S525671
CAS No.
522-51-0
M.F
C30H40ClN4+
M. Wt
492.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dequalinium chloride

CAS Number

522-51-0

Product Name

Dequalinium chloride

IUPAC Name

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;chloride

Molecular Formula

C30H40ClN4+

Molecular Weight

492.1 g/mol

InChI

InChI=1S/C30H38N4.ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;1H/p+1

InChI Key

IHLKQCODTQXANL-UHFFFAOYSA-O

SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-].[Cl-]

Solubility

Soluble in DMSO

Synonyms

Acetate, Dequalinium, Chloride, Dequalinium, Decamine, Dequadin, Dequalinium, Dequalinium Acetate, Dequalinium Chloride, Dequalinium Di-10-undecenoate, Dequalinium Diacetate, Dequalinium Dibromide, Dequalinium Dichloride, Dequalinium Diiodide, Dequalinium Diundecenoate, Di-10-undecenoate, Dequalinium, Diacetate, Dequalinium, Dibromide, Dequalinium, Dichloride, Dequalinium, Diiodide, Dequalinium, Diundecenoate, Dequalinium, Dynexan MHP, Dynexan-MHP, Evazol, Fluomycin, Gargilon, Gurgellösung Ratiopharm, Gurgellösung-ratiopharm, Labosept, Maltyl, Solvidont, Sorot

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-]

Description

The exact mass of the compound Dequalinium chloride is 526.263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolinium Compounds. It belongs to the ontological category of organic chloride salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antiplaque; Deodorant; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Vaginal Infections:

DQC shows promise as a topical treatment for vaginal infections. Research indicates its broad-spectrum activity against bacteria and fungi associated with conditions like bacterial vaginosis (BV) []. Studies have compared DQC to clindamycin, a common antibiotic for BV, demonstrating comparable efficacy with potentially lower risks of post-treatment recurrence [].

Advantages in Mixed Infections:

The broad-spectrum nature of DQC offers advantages in treating mixed vaginal infections, where multiple organisms contribute to symptoms. Additionally, in cases with an uncertain diagnosis, DQC's activity against various pathogens can be beneficial [].

Dequalinium chloride is a quaternary ammonium compound and a bolaamphiphile, characterized by its symmetrical structure comprising two quaternary ammonium groups linked by a long hydrophobic hydrocarbon chain. Its chemical formula is C30H40Cl2N4C_{30}H_{40}Cl_{2}N_{4}, with a molecular weight of approximately 527.58 g/mol. The compound is primarily used for its antiseptic and disinfectant properties, making it effective against a variety of pathogens, including bacteria and fungi. It is commonly found in formulations for oral and vaginal infections, and it has been utilized in various over-the-counter products since the 1950s .

, primarily involving its quaternary ammonium structure. Notably, it can react with acids to form different salts, such as dequalinium bromide or iodide. The synthesis of dequalinium chloride typically involves a multi-step process starting from 2-methyl-4-chloroquinoline and p-methoxybenzylamine, leading to the formation of dequalinium iodide, which is subsequently converted to dequalinium chloride through reaction with hydrochloric acid .

The general reaction pathway can be summarized as follows:

  • Amination: Reacting 2-methyl-4-chloroquinoline with p-methoxybenzylamine.
  • Debenzylation: Converting the amination intermediate to 2-methyl-4-aminoquinaldine.
  • Formation of Iodide: Reacting with 1,10-diiododecane to produce dequalinium iodide.
  • Chlorination: Treating the iodide with hydrochloric acid to yield dequalinium chloride.

Dequalinium chloride exhibits a range of biological activities, making it a versatile compound in medicinal chemistry:

  • Antimicrobial Activity: It disrupts bacterial cell membranes and interferes with metabolic processes by denaturing proteins involved in respiration and glycolysis .
  • Antifungal and Antiviral Properties: Effective against various fungal species and some viruses.
  • Anticancer Effects: Research indicates that dequalinium has cytotoxic effects on human leukemia cells by altering redox balance and promoting apoptosis through modulation of signaling pathways .
  • Neuroprotective Effects: It has been shown to influence the aggregation of alpha-synuclein, potentially providing neuroprotective benefits, although it also presents neurotoxic risks at higher concentrations .

The synthesis of dequalinium chloride involves several well-defined steps:

  • Amination Reaction: Combine 2-methyl-4-chloroquinoline with p-methoxybenzylamine under controlled temperatures (80-160 °C) to form an intermediate.
  • Debenzylation: Remove benzyl groups from the intermediate to yield 2-methyl-4-aminoquinaldine.
  • Formation of Iodide: React this intermediate with 1,10-diiododecane in a suitable solvent.
  • Chlorination: Treat the resulting iodide with hydrochloric acid to produce crude dequalinium chloride.
  • Purification: Recrystallize the product from a mixed solvent system (e.g., formic acid and ethyl acetate) to obtain pure dequalinium chloride .

Dequalinium chloride has been studied for its interactions with various biological systems:

  • It exhibits significant interactions with bacterial membranes, leading to increased permeability and eventual cell lysis.
  • In cancer research, it has shown potential in modulating signaling pathways involved in cell proliferation and apoptosis .
  • Its neuroprotective effects suggest interactions with neurodegenerative processes, although caution is warranted due to potential neurotoxicity at elevated concentrations .

Several compounds share structural or functional similarities with dequalinium chloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseUnique Features
Benzalkonium ChlorideQuaternary AmmoniumAntisepticBroad-spectrum antimicrobial activity
ChlorhexidineBiguanideAntisepticLonger-lasting antimicrobial effect
Cetylpyridinium ChlorideQuaternary AmmoniumAntisepticEffective against oral pathogens
HexetidineQuaternary AmmoniumOral antisepticLess systemic absorption
Decamethonium BromideQuaternary AmmoniumNeuromuscular blockerUsed primarily in anesthesia

Dequalinium chloride stands out due to its dual functionality as both an antimicrobial agent and its potential anticancer properties, coupled with its unique structural characteristics that allow for versatile applications in medicine and research .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

491.2941500 g/mol

Monoisotopic Mass

491.2941500 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XYS8INN1I6

Related CAS

6707-58-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 66 of 67 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Irritant

Irritant

Other CAS

522-51-0

Wikipedia

Dequalinium chloride

Use Classification

Cosmetics -> Antiplaque; Deodorant; Oral care; Antimicrobial

Dates

Modify: 2023-08-15
1: Lopes dos Santos Santiago G, Grob P, Verstraelen H, Waser F, Vaneechoutte M. Susceptibility testing of Atopobium vaginae for dequalinium chloride. BMC Res Notes. 2012 Mar 19;5:151. doi: 10.1186/1756-0500-5-151. PubMed PMID: 22429611; PubMed Central PMCID: PMC3325845.
2: Weissenbacher ER, Donders G, Unzeitig V, Martinez de Tejada B, Gerber S, Halaška M, Špaček J; Fluomizin Study Group. A comparison of dequalinium chloride vaginal tablets (Fluomizin®) and clindamycin vaginal cream in the treatment of bacterial vaginosis: a single-blind, randomized clinical trial of efficacy and safety. Gynecol Obstet Invest. 2012;73(1):8-15. doi: 10.1159/000332398. Epub 2011 Dec 24. PubMed PMID: 22205034.
3: Mendling W, Weissenbacher ER, Gerber S, Prasauskas V, Grob P. Use of locally delivered dequalinium chloride in the treatment of vaginal infections: a review. Arch Gynecol Obstet. 2016 Mar;293(3):469-84. doi: 10.1007/s00404-015-3914-8. Epub 2015 Oct 27. Review. PubMed PMID: 26506926; PubMed Central PMCID: PMC4757629.
4: Timaner M, Bril R, Kaidar-Person O, Rachman-Tzemah C, Alishekevitz D, Kotsofruk R, Miller V, Nevelsky A, Daniel S, Raviv Z, Rotenberg SA, Shaked Y. Dequalinium blocks macrophage-induced metastasis following local radiation. Oncotarget. 2015 Sep 29;6(29):27537-54. doi: 10.18632/oncotarget.4826. PubMed PMID: 26348470; PubMed Central PMCID: PMC4695007.
5: Della Casa V, Noll H, Gonser S, Grob P, Graf F, Pohlig G. Antimicrobial activity of dequalinium chloride against leading germs of vaginal infections. Arzneimittelforschung. 2002;52(9):699-705. PubMed PMID: 12404886.
6: Theodoropoulos D, Rova A, Smith JR, Barbu E, Calabrese G, Vizirianakis IS, Tsibouklis J, Fatouros DG. Towards boron neutron capture therapy: the formulation and preliminary in vitro evaluation of liposomal vehicles for the therapeutic delivery of the dequalinium salt of bis-nido-carborane. Bioorg Med Chem Lett. 2013 Nov 15;23(22):6161-6. doi: 10.1016/j.bmcl.2013.09.003. Epub 2013 Sep 10. PubMed PMID: 24080462.
7: Rau I, Bössmann K. [Effects of dequalinium chloride and sanguinarine on the ultrastructure of early supragingival plaque]. Oralprophylaxe. 1991 Dec;13(4):133-41. German. PubMed PMID: 1818603.
8: Krämer W. [Doubleblind test of dequalinium chloride in 60 children with oral moniliasis]. Fortschr Med. 1977 May 12;95(18):1246. German. PubMed PMID: 324879.
9: Boschetti C, Fronza G, Fuganti C, Grasselli P, Magnone AG, Mele A, Pellegatta C. A nuclear magnetic resonance method for the determination of the purity of commercial dequalinium chloride. Arzneimittelforschung. 1995 Nov;45(11):1217-21. PubMed PMID: 8929243.
10: Hiegel K, Spangenberg B. New method for the quantification of dequalinium cations in pharmaceutical samples by absorption and fluorescence diode array thin-layer chromatography. J Chromatogr A. 2009 Jun 19;1216(25):5052-6. doi: 10.1016/j.chroma.2009.04.002. Epub 2009 Apr 9. PubMed PMID: 19446824.
11: Bleday R, Weiss MJ, Salem RR, Wilson RE, Chen LB, Steele G Jr. Inhibition of rat colon tumor isograft growth with dequalinium chloride. Arch Surg. 1986 Nov;121(11):1272-5. PubMed PMID: 3778199.
12: Gruber I, Bork T. [The efficacy of dequalinium chloride/benzalkonium chloride as well as medicinal plants on the gingiva]. Dtsch Zahn Mund Kieferheilkd Zentralbl. 1991;79(1):3-8. German. PubMed PMID: 9272987.
13: García-Pérez AI, Galeano E, Nieto E, Estañ MC, Sancho P. Dequalinium induces cytotoxicity in human leukemia NB4 cells by downregulation of Raf/MEK/ERK and PI3K/Akt signaling pathways and potentiation of specific inhibitors of these pathways. Leuk Res. 2014 Jul;38(7):795-803. doi: 10.1016/j.leukres.2014.01.009. Epub 2014 Jan 28. PubMed PMID: 24811390.
14: Krämer W. [Treatment of tonsillitis with dequalinium chloride]. Fortschr Med. 1977 Apr 28;95(16):1108-10. German. PubMed PMID: 856702.
15: Taylor RB, Toasaksiri S, Reid RG, Wood D. Determination of the quaternary ammonium compounds dequalinium and cetylpyridinium chlorides in candy-based lozenges by high-performance liquid chromatography. Analyst. 1997 Sep;122(9):973-6. PubMed PMID: 9374026.
16: Mobacken H, Romanus M. Microvascular response to local application of dequalinium chloride. A vital microscopical study of hamster's cheek pouch and a microangiographic study of rabbit's ear. Br J Dermatol. 1975 Jan;92(1):63-72. PubMed PMID: 1156545.
17: Orzáez M, Gortat A, Sancho M, Carbajo RJ, Pineda-Lucena A, Palacios-Rodríguez Y, Pérez-Payá E. Characterization of dequalinium as a XIAP antagonist that targets the BIR2 domain. Apoptosis. 2011 May;16(5):460-7. doi: 10.1007/s10495-011-0582-4. PubMed PMID: 21340509.
18: Gamboa-Vujicic G, Emma DA, Liao SY, Fuchtner C, Manetta A. Toxicity of the mitochondrial poison dequalinium chloride in a murine model system. J Pharm Sci. 1993 Mar;82(3):231-5. PubMed PMID: 8450414.
19: Petersen EE, Weissenbacher ER, Hengst P, Spitzbart H, Weise W, Wolff F, Dreher E, Ernst U, Della Casa V, Pohlig G, Graf F, Kaiser RR. Local treatment of vaginal infections of varying etiology with dequalinium chloride or povidone iodine. A randomised, double-blind, active-controlled, multicentric clinical study. Arzneimittelforschung. 2002;52(9):706-15. PubMed PMID: 12404887.
20: Hunold W. [Disorders of the nose, mouth and throat. Therapeutic experiences with a dequalinium chloride solution for gargling in a clinical comparative study]. ZFA (Stuttgart). 1978 Feb 28;54(6):354-6. German. PubMed PMID: 636530.

Explore Compound Types